molecular formula C13H16FN3O2 B2687511 1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea CAS No. 1396810-73-3

1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2687511
CAS No.: 1396810-73-3
M. Wt: 265.288
InChI Key: VKBYQXJBOHFMOT-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound that features a fluorinated phenyl group and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea typically involves the following steps:

    Formation of the fluorophenylmethyl intermediate: This step involves the reaction of 4-fluorobenzyl chloride with an appropriate nucleophile to form the 4-fluorophenylmethyl intermediate.

    Coupling with pyrrolidinone: The intermediate is then coupled with 1-methyl-5-oxopyrrolidin-3-ylamine under suitable conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Studies: It can be used in biological assays to study its effects on various biological pathways.

    Industrial Applications: The compound may find use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The fluorinated phenyl group and the pyrrolidinone moiety contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea
  • 1-[(4-bromophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea
  • 1-[(4-methylphenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea

Uniqueness

1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and binding affinity of the compound, making it distinct from its analogs with different substituents.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(1-methyl-5-oxopyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O2/c1-17-8-11(6-12(17)18)16-13(19)15-7-9-2-4-10(14)5-3-9/h2-5,11H,6-8H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBYQXJBOHFMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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